methylidyne-(4-methylidyneazaniumylphenyl)azanium
Description
Methylidyne-(4-methylidyneazaniumylphenyl)azanium is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a methylidyne group and a phenyl ring substituted with a methylidyneazaniumyl group. The compound’s molecular formula is C7H6N, and it has a molecular weight of 104.129 g/mol .
Properties
Molecular Formula |
C8H6N2+2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
methylidyne-(4-methylidyneazaniumylphenyl)azanium |
InChI |
InChI=1S/C8H6N2/c1-9-7-3-5-8(10-2)6-4-7/h1-6H/q+2 |
InChI Key |
AEZDRDADQBMNJM-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1=CC=C(C=C1)[N+]#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylidyne-(4-methylidyneazaniumylphenyl)azanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl azanium compound with a methylidyne source. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methylidyne-(4-methylidyneazaniumylphenyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methylidyne-(4-methylidyneazaniumylphenyl)azanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of methylidyne-(4-methylidyneazaniumylphenyl)azanium involves its interaction with specific molecular targets and pathways. The compound’s methylidyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The compound’s phenyl ring can also engage in π-π interactions with other aromatic systems, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Methylidyne (CH): A simpler compound with a single carbon-hydrogen bond.
Phenyl azanium: A compound with a phenyl ring and an azanium group.
Methylidyne-(4-methylphenyl)sulfonylmethanaminium: A related compound with a sulfonyl group
Uniqueness
Methylidyne-(4-methylidyneazaniumylphenyl)azanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
